molecular formula C10H14Cl2N2 B3273367 [(2,6-Dichloropyridin-3-yl)methyl]diethylamine CAS No. 58624-17-2

[(2,6-Dichloropyridin-3-yl)methyl]diethylamine

Cat. No. B3273367
CAS RN: 58624-17-2
M. Wt: 233.13 g/mol
InChI Key: RTVWICXEJLQKQJ-UHFFFAOYSA-N
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Description

“[(2,6-Dichloropyridin-3-yl)methyl]diethylamine” is a chemical compound with the CAS Number: 58624-17-2 . It has a molecular weight of 233.14 and its IUPAC name is N-((2,6-dichloropyridin-3-yl)methyl)-N-ethylethanamine . It is in liquid form at room temperature .


Molecular Structure Analysis

The InChI code for “[(2,6-Dichloropyridin-3-yl)methyl]diethylamine” is 1S/C10H14Cl2N2/c1-3-14(4-2)7-8-5-6-9(11)13-10(8)12/h5-6H,3-4,7H2,1-2H3 . This code provides a specific representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

“[(2,6-Dichloropyridin-3-yl)methyl]diethylamine” has a molecular weight of 233.14 . It is a liquid at room temperature . The storage temperature for this compound is 2-8°C .

Scientific Research Applications

Organocatalysis and Piperidine Derivatives

Piperidine derivatives play a crucial role in organic synthesis. Researchers have explored [(2,6-Dichloropyridin-3-yl)methyl]diethylamine as a building block for the synthesis of various piperidine-based compounds. For instance, the combination of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst has led to the efficient synthesis of enantiomerically enriched 2,5- and 2,6-disubstituted protected piperidines . These derivatives find applications in medicinal chemistry, agrochemicals, and materials science.

Safety and Hazards

The safety information for “[(2,6-Dichloropyridin-3-yl)methyl]diethylamine” includes the following hazard statements: H315, H319, H335 . The precautionary statements include P261, P305, P351, P338 . The compound is labeled with the GHS07 pictogram and the signal word "Warning" .

properties

IUPAC Name

N-[(2,6-dichloropyridin-3-yl)methyl]-N-ethylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14Cl2N2/c1-3-14(4-2)7-8-5-6-9(11)13-10(8)12/h5-6H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTVWICXEJLQKQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=C(N=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2,6-Dichloropyridin-3-yl)methyl]diethylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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